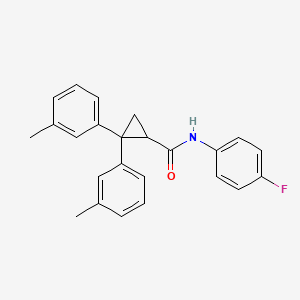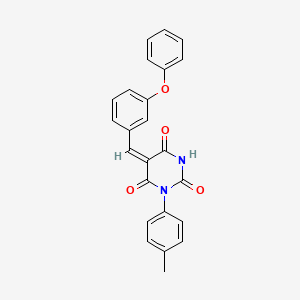![molecular formula C22H20N6O4S B11668173 2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétique est un composé organique complexe qui présente une structure unique combinant des motifs pyrazole, indole et acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétique implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires pyrazole et indole, suivie de leur couplage par carbamothioylation et acylation subséquente pour former le produit final. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté optimale.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétique peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction: Les réactions de réduction peuvent convertir les groupes carbonyle en alcools.
Substitution: Le composé peut participer à des réactions de substitution nucléophile ou électrophile, modifiant les cycles pyrazole ou indole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés d'alcool.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales uniques et sa réactivité. Il sert de composé modèle pour comprendre les réactions organiques complexes et développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, l'acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétique est étudié pour son potentiel en tant que molécule biologiquement active. Ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs, présentent un intérêt particulier.
Médecine
En chimie médicinale, ce composé est exploré pour ses applications thérapeutiques potentielles. Sa structure unique peut offrir des avantages dans la conception de médicaments, tels qu'une affinité de liaison et une sélectivité améliorées pour des cibles spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétique implique son interaction avec des cibles moléculaires, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier sélectivement à ces cibles, modulant leur activité et déclenchant des voies biochimiques spécifiques. Cela peut entraîner divers effets biologiques, en fonction de la cible et du contexte.
Mécanisme D'action
The mechanism of action of 2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]propanoïque
- Acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]butanoïque
Unicité
L'unicité de l'acide 2-[3-({[(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétique réside dans sa combinaison spécifique de groupes fonctionnels et de motifs structuraux. Cet arrangement unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications dans divers domaines.
Propriétés
Formule moléculaire |
C22H20N6O4S |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyldiazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C22H20N6O4S/c1-13-18(21(32)28(26(13)2)14-8-4-3-5-9-14)23-22(33)25-24-19-15-10-6-7-11-16(15)27(20(19)31)12-17(29)30/h3-11,31H,12H2,1-2H3,(H,23,33)(H,29,30) |
Clé InChI |
WTRQUHXHZORRHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N=NC3=C(N(C4=CC=CC=C43)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11668096.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11668115.png)
![4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11668122.png)
![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11668125.png)

![2-[(2E)-2-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11668130.png)
![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)

![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)

